molecular formula C19H23FN2O2 B2377300 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide CAS No. 953197-46-1

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2377300
CAS RN: 953197-46-1
M. Wt: 330.403
InChI Key: YTHSLCHAVHWZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide, also known as F-Phenibut or Fluorophenibut, is a chemical compound that belongs to the family of GABA analogs. It is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal activity in the central nervous system (CNS). F-Phenibut has gained popularity in recent years due to its anxiolytic and nootropic effects.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, focusing on novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds showed promising activities against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic models, highlighting the potential of structurally related compounds for therapeutic development (Rani et al., 2014).

Analytical Methods for Compound Characterization

  • Research on RP-HPLC determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide (a compound with structural similarities) and its interrelated substances demonstrated an analytical method for separating and quantifying related compounds, indicating the importance of analytical chemistry in the quality control of chemical synthesis (Wei-hua, 2010).

Mechanism and Kinetics of Acetylation

  • The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was investigated. This research into the mechanism and kinetics of acetylation reactions can provide insights into the synthesis and modification of related compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-22(2)16-11-9-15(10-12-16)6-5-13-21-19(23)14-24-18-8-4-3-7-17(18)20/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHSLCHAVHWZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide

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